molecular formula C6H5ClN2O2S B2938300 2-Chloro-6-methylsulfanylpyrimidine-4-carboxylic acid CAS No. 1547084-21-8

2-Chloro-6-methylsulfanylpyrimidine-4-carboxylic acid

Cat. No.: B2938300
CAS No.: 1547084-21-8
M. Wt: 204.63
InChI Key: VQQQPMGAXDUGGP-UHFFFAOYSA-N
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Description

2-Chloro-6-methylsulfanylpyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C6H5ClN2O2S and its molecular weight is 204.63. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activity

The antiviral activities of pyrimidine derivatives, including those substituted with methylsulfanyl groups, have been extensively explored. Notably, modifications at the pyrimidine ring, such as the introduction of methylsulfanyl or other alkyl groups, have shown promising results against a variety of viruses. One study highlights the synthesis of pyrimidine derivatives that, upon further modification, exhibited significant inhibitory effects against herpes viruses and retroviruses, including HIV-1 and HIV-2. This suggests that compounds structurally related to 2-Chloro-6-methylsulfanylpyrimidine-4-carboxylic acid could be potent antiviral agents with broad-spectrum activity (Holý et al., 2002).

Cytotoxic Activity

Research into pyrimidine derivatives has also unveiled their potential in cancer therapy, particularly through their cytotoxic properties. For example, novel 5-methyl-4-thiopyrimidine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The structural variations in these compounds, akin to those in this compound, have been instrumental in understanding their mechanism of action and enhancing their antitumor efficacy (Stolarczyk et al., 2018).

Enzyme Inhibition

Another significant area of research involving pyrimidine derivatives focuses on their role as enzyme inhibitors. These compounds have been identified as potent inhibitors of various enzymes, including those vital for the replication and propagation of pathogens. The development and pharmacophore of 2-thienyl-5,6-dihydroxypyrimidine-4-carboxylic acid as an active site inhibitor of HCV NS5B polymerase highlight the potential of pyrimidine derivatives, including this compound, in treating viral infections through enzyme inhibition (Stansfield et al., 2004).

Synthesis and Structural Studies

The synthetic pathways and structural characterization of pyrimidine derivatives have provided valuable insights into their chemical properties and potential applications. For instance, microwave-assisted synthesis techniques have been developed for the efficient production of 2-amino-4-arylpyrimidine derivatives, demonstrating the versatility and adaptability of pyrimidine chemistry in various scientific research contexts (Matloobi & Kappe, 2007).

Properties

IUPAC Name

2-chloro-6-methylsulfanylpyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2S/c1-12-4-2-3(5(10)11)8-6(7)9-4/h2H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQQQPMGAXDUGGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC(=C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1547084-21-8
Record name 2-chloro-6-(methylsulfanyl)pyrimidine-4-carboxylic acid
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